7-O-Acétylbonducellpine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

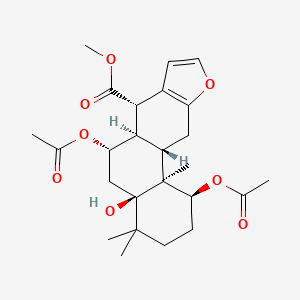

7-O-Acetylbonducellpin C is a useful research compound. Its molecular formula is C25H34O8 and its molecular weight is 462.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-O-Acetylbonducellpin C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-O-Acetylbonducellpin C including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche anti-inflammatoire

Le 7-O-Acétylbonducellpine C est une lactone apparentée à la forskoline {svg_1}. Il a été utilisé comme analogue de la forskoline dans des études sur ses propriétés anti-inflammatoires {svg_2}. Cela suggère qu'il pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.

Études structurales

La formule structurale du this compound se compose d'une chaîne à sept atomes de carbone avec un groupe acétyle substituant et un cycle de bonducellpine {svg_3}. Cette structure unique pourrait en faire un sujet d'intérêt dans la recherche en biologie structurale et en chimie.

Recherche pharmacologique

Compte tenu de sa similitude structurale avec la forskoline, un composé connu pour sa large gamme d'effets pharmacologiques, le this compound pourrait potentiellement être utilisé dans la recherche pharmacologique {svg_4}.

Recherche sur les produits naturels

Le this compound est un produit naturel, ce qui signifie qu'il pourrait être utilisé dans la recherche axée sur la découverte et le développement de médicaments à partir de sources naturelles {svg_5}.

Recherche biochimique

La présence de divers groupes substituants à l'extrémité de la molécule, qui peuvent être soit un champ, un furane ou un alcane {svg_6}, pourrait faire du this compound un sujet d'intérêt dans la recherche biochimique.

Recherche en synthèse chimique

La structure complexe du this compound, y compris son groupe acétyle et son cycle de bonducellpine, pourrait en faire une cible pour les chimistes de synthèse cherchant à développer de nouvelles méthodes de synthèse {svg_7}.

Mécanisme D'action

Target of Action

The primary target of 7-O-Acetylbonducellpin C is the production of nitric oxide in RAW264.7 macrophages . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.

Mode of Action

7-O-Acetylbonducellpin C interacts with its target by inhibiting the production of nitric oxide . This inhibition occurs when the compound binds to the enzyme responsible for nitric oxide synthesis, thereby preventing the conversion of L-arginine to nitric oxide.

Biochemical Pathways

The compound’s action primarily affects the nitric oxide synthesis pathway. By inhibiting nitric oxide production, 7-O-Acetylbonducellpin C can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .

Result of Action

The inhibition of nitric oxide production by 7-O-Acetylbonducellpin C can lead to various molecular and cellular effects. For instance, it can modulate the immune response by affecting the activity of macrophages . Additionally, by regulating nitric oxide levels, the compound can influence neurotransmission and vascular tone.

Analyse Biochimique

Biochemical Properties

7-O-Acetylbonducellpin C plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of nitric oxide in RAW264.7 macrophages stimulated by lipopolysaccharide . This inhibition suggests that 7-O-Acetylbonducellpin C may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. Additionally, its structural similarity to forskolin implies potential interactions with adenylate cyclase, thereby affecting cyclic AMP levels .

Cellular Effects

7-O-Acetylbonducellpin C exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in vitro. This suggests that 7-O-Acetylbonducellpin C may interfere with the parasite’s cellular metabolism or signaling pathways. Furthermore, its anti-inflammatory properties indicate that it may modulate immune cell function, potentially by affecting cell signaling pathways such as the NF-κB pathway . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of 7-O-Acetylbonducellpin C involves several key interactions at the molecular level. It has been shown to inhibit nitric oxide production in macrophages, suggesting that it may bind to and inhibit nitric oxide synthase . Additionally, its structural similarity to forskolin implies that it may activate adenylate cyclase, leading to increased cyclic AMP levels . This activation can result in the modulation of various downstream signaling pathways, including protein kinase A and cAMP response element-binding protein (CREB), ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-O-Acetylbonducellpin C can vary over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability in solution may vary, and it is recommended to prepare and use the solution on the same day to ensure consistent results. Long-term studies have shown that 7-O-Acetylbonducellpin C can maintain its biological activity over extended periods, although some degradation may occur over time .

Dosage Effects in Animal Models

The effects of 7-O-Acetylbonducellpin C in animal models can vary with different dosages. Studies have shown that it exhibits dose-dependent inhibitory effects on Plasmodium falciparum growth, with IC50 values ranging from 90 nM to 6.5 µM. At higher doses, 7-O-Acetylbonducellpin C may exhibit toxic or adverse effects, although specific toxicity data in animal models are limited. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

7-O-Acetylbonducellpin C is involved in various metabolic pathways, particularly those related to its anti-inflammatory and antimalarial activities. It may interact with enzymes involved in the nitric oxide synthesis pathway, leading to reduced nitric oxide production . Additionally, its structural similarity to forskolin suggests potential interactions with adenylate cyclase, affecting cyclic AMP levels and related metabolic pathways . These interactions can influence metabolic flux and metabolite levels, ultimately impacting cellular function.

Transport and Distribution

The transport and distribution of 7-O-Acetylbonducellpin C within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 7-O-Acetylbonducellpin C may accumulate in specific compartments or organelles, influencing its localization and activity. Its solubility in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, suggests that it can be effectively distributed within different cellular environments .

Subcellular Localization

The subcellular localization of 7-O-Acetylbonducellpin C can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. Understanding the subcellular localization of 7-O-Acetylbonducellpin C is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWBNOKRESJKKB-QKLQQXTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity reported for 7-Acetoxybonducellpin C?

A1: 7-Acetoxybonducellpin C, along with other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, has demonstrated significant in vitro antimalarial activity against the growth of Plasmodium falciparum [, , , ].

Q2: Has 7-Acetoxybonducellpin C been isolated from any plant sources other than Caesalpinia crista?

A2: While 7-Acetoxybonducellpin C has been identified in various studies on Caesalpinia crista [, , ], one study also reported its isolation from the seeds of Caesalpinia minax Hance for the first time [].

Q3: What are the structural features of 7-Acetoxybonducellpin C?

A3: Unfortunately, the provided research abstracts do not detail the specific molecular formula, weight, or spectroscopic data for 7-Acetoxybonducellpin C. Further investigation into the full text of these research articles or related literature is needed to obtain this structural information.

Q4: Have any structure-activity relationship (SAR) studies been conducted on 7-Acetoxybonducellpin C or related compounds?

A4: While the provided abstracts don't explicitly mention SAR studies focused on 7-Acetoxybonducellpin C, they highlight the isolation and antimalarial activity of various related cassane- and norcassane-type diterpenes [, , ]. This suggests ongoing research exploring the structural diversity and potential links between structure and antimalarial potency within this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)

![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)

![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)